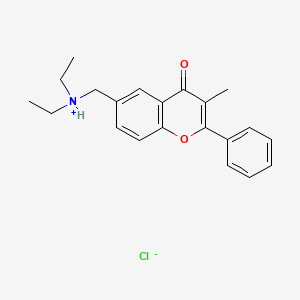![molecular formula C38H60I2N2O4 B13739546 5-[3-[5-[diethyl(methyl)azaniumyl]pentoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxypentyl-diethyl-methylazanium;diiodide CAS No. 10066-76-9](/img/structure/B13739546.png)
5-[3-[5-[diethyl(methyl)azaniumyl]pentoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxypentyl-diethyl-methylazanium;diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[3-[5-[diethyl(methyl)azaniumyl]pentoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxypentyl-diethyl-methylazanium;diiodide is a complex organic compound with a molecular formula of C38H60I2N2O4 and a molecular weight of 862.7 This compound is characterized by its intricate structure, which includes multiple functional groups such as azaniumyl, carbonyl, and phenyl groups
Preparation Methods
The synthesis of 5-[3-[5-[diethyl(methyl)azaniumyl]pentoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxypentyl-diethyl-methylazanium;diiodide involves multiple steps. The synthetic route typically starts with the preparation of the core cyclobutane structure, followed by the introduction of the phenyl groups and the azaniumyl functional groups. The reaction conditions often require the use of specific reagents and catalysts to ensure the correct formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions.
Scientific Research Applications
5-[3-[5-[diethyl(methyl)azaniumyl]pentoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxypentyl-diethyl-methylazanium;diiodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 5-[3-[5-[diethyl(methyl)azaniumyl]pentoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxypentyl-diethyl-methylazanium;diiodide involves its interaction with specific molecular targets. The azaniumyl groups play a crucial role in binding to target molecules, while the carbonyl and phenyl groups contribute to the compound’s overall stability and reactivity. The pathways involved in its mechanism of action include binding to enzymes and proteins, leading to changes in their activity and function .
Comparison with Similar Compounds
When compared to similar compounds, 5-[3-[5-[diethyl(methyl)azaniumyl]pentoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxypentyl-diethyl-methylazanium;diiodide stands out due to its unique combination of functional groups and its complex structure. Similar compounds include:
- 10-[diethyl(methyl)azaniumyl]decyl-diethyl-methylazanium;diiodide
- Decamethylenebis(diethylmethylammonium iodide)
- 1,10-Decanediaminium,N,N,N’,N’-tetraethyl-N,N’-dimethyl-,diiodide These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture .
Properties
CAS No. |
10066-76-9 |
|---|---|
Molecular Formula |
C38H60I2N2O4 |
Molecular Weight |
862.7 g/mol |
IUPAC Name |
5-[3-[5-[diethyl(methyl)azaniumyl]pentoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxypentyl-diethyl-methylazanium;diiodide |
InChI |
InChI=1S/C38H60N2O4.2HI/c1-7-39(5,8-2)27-19-13-21-29-43-37(41)35-33(31-23-15-11-16-24-31)36(34(35)32-25-17-12-18-26-32)38(42)44-30-22-14-20-28-40(6,9-3)10-4;;/h11-12,15-18,23-26,33-36H,7-10,13-14,19-22,27-30H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
HZJNHORPHINCHO-UHFFFAOYSA-L |
Canonical SMILES |
CC[N+](C)(CC)CCCCCOC(=O)C1C(C(C1C2=CC=CC=C2)C(=O)OCCCCC[N+](C)(CC)CC)C3=CC=CC=C3.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4,6-dichloro-1,3,5-triazin-2-yl)-N,N-diethyl-9H-benzo[a]phenoxazin-9-amine;chloride](/img/structure/B13739470.png)


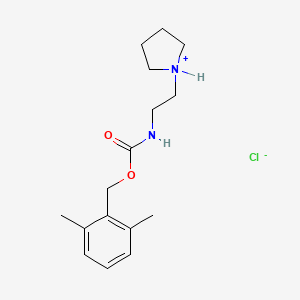
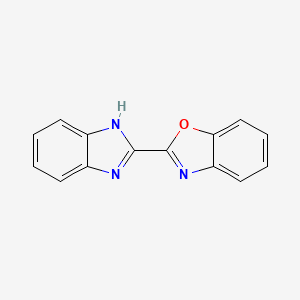

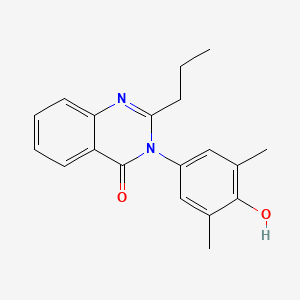

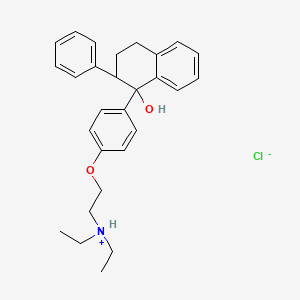
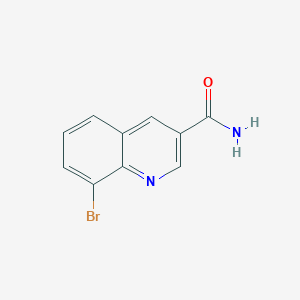
![2-[2-ethyl-1-(2-propan-2-ylphenyl)cyclohexyl]oxyethyl-dimethylazanium;chloride](/img/structure/B13739526.png)

